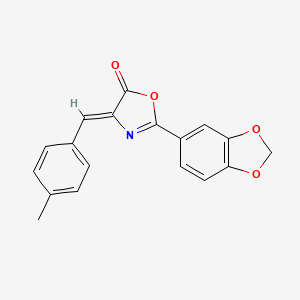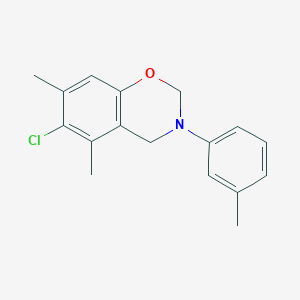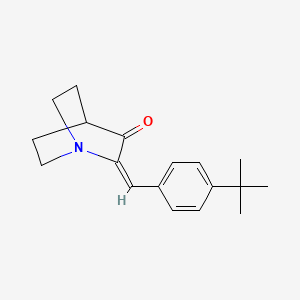
2-(1,3-benzodioxol-5-yl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the treatment of precursor molecules under specific conditions to form the desired product. For example, the synthesis of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzyli- deneamino)- 2H-1,2,4-triazole-3(4H)-thione monohydrate 4 requires the treatment of 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione 3 with 2,3-dimethoxybenzaldehyde, crystallizing in a monohydrate in the triclinic system (Xu et al., 2006).
Molecular Structure Analysis
The analysis of molecular structures involves studying the arrangement of atoms within a compound. For instance, the crystal structure analysis of 4-(2,4-dihydroxybenzylideneamino)-5-methyl-2H-1,2,4-triazol-3(4H)-one reveals a planar arrangement of the triazole ring and benzene ring with intramolecular and intermolecular hydrogen bonding interactions stabilizing the molecule (Reşat Ustabaş et al., 2011).
Chemical Reactions and Properties
The reactivity of a compound like 2-(1,3-benzodioxol-5-yl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one can be explored through its participation in chemical reactions. The reaction of 4-benzylidene-2-phenyloxazol-5(4H)-one with 3,4-dithio-toluene in the presence of triethylamine is an example where intermediates can be isolated, demonstrating the compound's reactivity and potential for further chemical transformations (Ahmad Momeni Tikdari et al., 2003).
Applications De Recherche Scientifique
π-hole Tetrel Bonding Interactions
Research by Ahmed et al. (2020) demonstrates the synthesis and characterization of triazole derivatives related to the specified compound, focusing on π-hole tetrel bonding interactions through Hirshfeld surface analysis and DFT calculations. This study emphasizes the importance of molecular structure in establishing self-assembled dimers and the influence of substituents on the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).
Catalysis for C-N Bond Formation
Donthireddy et al. (2020) explored ruthenium(II) complexes with N-heterocyclic carbene ligands for efficient C-N bond formation via a hydrogen-borrowing strategy. This work highlights the potential of such complexes, incorporating derivatives similar to the specified chemical, as catalysts in organic synthesis, particularly for selective mono-N-methylation of anilines (Donthireddy et al., 2020).
Crystal Structures and DFT Studies
Ahmed et al. (2016) reported on the one-pot synthesis, crystal structure, and DFT studies of 1,4,5-trisubstituted 1,2,3-triazoles. Their work provides insights into the molecular structures and stability of compounds structurally related to the query molecule, enhancing understanding of their reactivity and potential applications (Ahmed et al., 2016).
Synthesis and Antimicrobial Evaluation
Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. This research underlines the antimicrobial potential of compounds derived from or related to the specified chemical, suggesting their utility in developing new antimicrobial agents (Jadhav et al., 2017).
Anticonvulsant Agents
Liu et al. (2016) conducted research on benztriazoles for anticonvulsant activity, showcasing the therapeutic potential of derivatives similar to the query compound. Their findings offer a foundation for further investigation into the development of new anticonvulsant medications (Liu et al., 2016).
Propriétés
IUPAC Name |
(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-11-2-4-12(5-3-11)8-14-18(20)23-17(19-14)13-6-7-15-16(9-13)22-10-21-15/h2-9H,10H2,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMJRMUMQCPIRW-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)
![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)
![methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)


![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)
![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)

![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)
![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)